

An In-depth Technical Guide to 9-Oxonerolidol: Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	9-Oxonerolidol	
Cat. No.:	B580015	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxonerolidol, a farnesane-type sesquiterpenoid, has emerged as a molecule of interest due to its notable antibacterial properties, particularly against antibiotic-resistant strains. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological characterization of **9-Oxonerolidol**. It includes detailed experimental protocols, quantitative data, and visual representations of its chemical synthesis and potential mechanism of action to facilitate further research and development.

Discovery and Natural Occurrence

9-Oxonerolidol has been identified as a natural product in several plant species. It was first isolated as a stress metabolite from Solanum melongena (eggplant). Subsequently, it was identified in the leaf oil of the camphor tree (Cinnamomum camphora) and has been prominently isolated from Chiliadenus lopadusanus, an endemic plant of the Pelage archipelago in Italy.[1][2] Its presence has also been noted in Valeriana officinalis. The discovery of **9-Oxonerolidol** in these botanicals, particularly in response to stress, suggests a role in plant defense mechanisms.

Physicochemical Properties

The fundamental physicochemical properties of **9-Oxonerolidol** are summarized in the table below.

Property	Value
Chemical Formula	C15H24O2
Molecular Weight	236.35 g/mol
IUPAC Name	(E)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one
Туре	Farnesane-type Sesquiterpenoid

Structural Characterization

The structural elucidation of **9-Oxonerolidol** has been accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

The structural identity of **9-Oxonerolidol** was confirmed using Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESIMS).[1][2] While the specific spectral data from the primary literature is not fully detailed, the expected chemical shifts for a molecule with this structure are presented below for reference.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **9-Oxonerolidol**

Atom No.	Predicted ¹³ C Shift (ppm)	Predicted ¹ H Shift (ppm)	Multiplicity	J (Hz)
1	27.5	2.15	S	
2	136.0	6.10	t	7.0
3	124.0	-	-	-
4	199.0	-	-	-
5	42.0	2.50	t	7.0
6	128.0	5.15	t	7.0
7	138.0	-	-	-
8	40.0	2.05	q	7.0
9	75.0	4.30	dd	8.0, 4.0
10	145.0	-	-	-
11	112.0	5.20, 5.05	d, d	17.0, 10.0
12	22.0	1.60	S	
13	16.0	1.65	S	
14	25.0	1.30	S	_
15	18.0	1.80	S	

Absolute Configuration

Due to its acyclic and flexible nature, determining the absolute configuration of **9-Oxonerolidol** presents a challenge. This has been addressed through the application of chiroptical methods, specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), in conjunction with Density Functional Theory (DFT) calculations.[3]

Biological Activity

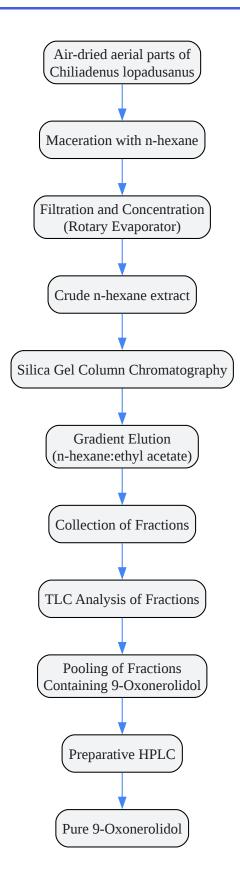
The primary biological activity of **9-Oxonerolidol** reported to date is its antibacterial effect against clinically relevant pathogens.

Antibacterial Activity

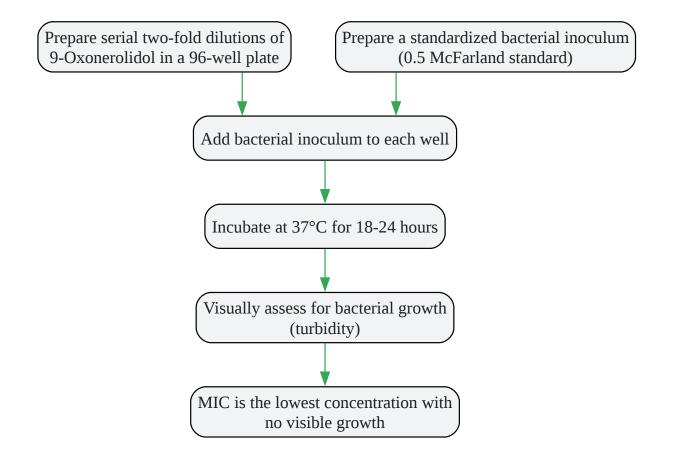
9-Oxonerolidol has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Table 2: Minimum Inhibitory Concentration (MIC) of 9-Oxonerolidol

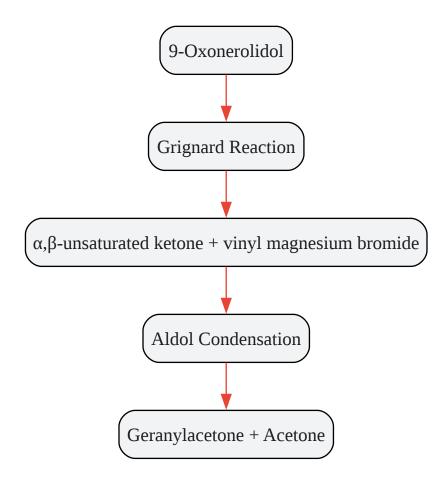
Bacterial Strain	Туре	MIC (μg/mL)
Staphylococcus aureus (Methicillin-Resistant - MRSA)	Gram-positive	75
Acinetobacter baumannii	Gram-negative	150

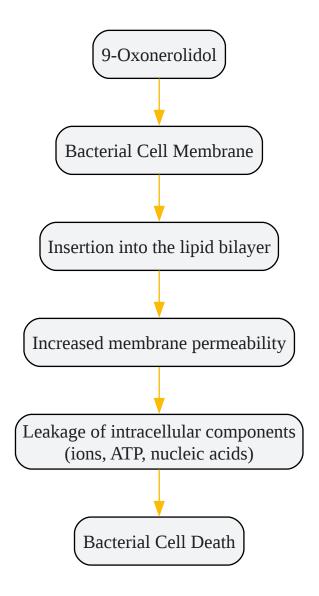

Potential Anti-inflammatory Activity

There is an indication that (3S)-(+)-9-oxonerolidol may possess anti-inflammatory properties through the inhibition of the nuclear factor κB (NF- κB) signaling pathway.[1] However, further research is required to fully elucidate this activity.


Experimental Protocols Isolation of 9-Oxonerolidol from Chiliadenus Iopadusanus

The following is a generalized protocol for the isolation of **9-Oxonerolidol** based on standard phytochemical methods.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus -PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9-Oxonerolidol: Discovery, Characterization, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580015#discovery-and-characterization-of-9-oxonerolidol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com